2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide
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Overview
Description
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols or halohydrins.
Synthesis of the tetrahydrobenzofuran moiety: This can be synthesized via intramolecular cyclization of phenolic compounds.
Coupling reactions: The final step involves coupling the oxolane and tetrahydrobenzofuran intermediates with a chloroacetamide derivative under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles.
Oxidation and reduction reactions: The oxolane and tetrahydrobenzofuran rings can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups within the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity but lacking the oxolane and tetrahydrobenzofuran rings.
N-(Oxolan-3-yl)acetamide: Similar structure but without the chloro and tetrahydrobenzofuran groups.
N-(4,5,6,7-Tetrahydro-1-benzofuran-4-yl)acetamide: Lacks the chloro and oxolane groups.
Uniqueness
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c15-8-14(17)16(10-4-6-18-9-10)12-2-1-3-13-11(12)5-7-19-13/h5,7,10,12H,1-4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPGMOIFRSUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)N(C3CCOC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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